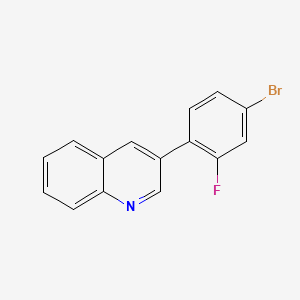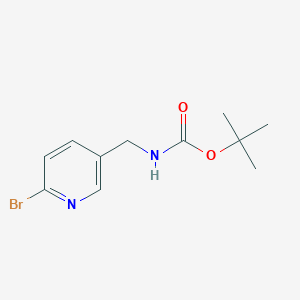![molecular formula C7H13F3N2O3 B1531156 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol CAS No. 1240526-36-6](/img/structure/B1531156.png)
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol
Descripción general
Descripción
The compound “1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol” is an organic molecule that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Chemical Reactions Analysis
In general, Boc-protected amines can undergo a variety of reactions. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amine to be available for further reactions.Aplicaciones Científicas De Investigación
Fluorination Capabilities
The compound 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol and its derivatives have been pivotal in advancing fluorination chemistry. For instance, Umemoto et al. (2010) highlighted the synthesis and properties of substituted phenylsulfur trifluorides, especially 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, as a superior deoxofluorinating agent. This compound demonstrates high stability, resistance to hydrolysis, and diverse fluorination capabilities, efficiently converting various functional groups into fluorinated counterparts with high yields and stereoselectivity (Umemoto, Singh, Xu, & Saito, 2010).
Synthesis of Amino Acid Derivatives
The tert-butoxycarbonylation process has been used to synthesize amino acid derivatives. Amii et al. (2000) described the palladium-catalyzed tert-butoxycarbonylation of 2,2,2-trifluoroacetimidoyl iodides to produce iminocarboxylates, precursors to fluorinated alpha-amino acids. This process allowed for the high-yield synthesis of various 2-substituted 2-amino-3,3,3-trifluoropropanoic acid derivatives (Amii, Kishikawa, Kageyama, & Uneyama, 2000).
Role in Peptide and Protein Chemistry
Conformational Analysis in Peptides
The compound plays a role in the synthesis and conformational analysis of peptides. Matt and Seebach (1998) investigated the synthesis of peptides containing aminomalonate and (amino)(cyano)acetate residues, highlighting the versatility of N-(tert-butoxy)carbonyl-protected peptides for conformational studies and peptide-backbone modifications (Matt & Seebach, 1998).
NMR Applications in Probing Biological Processes
The introduction of tert-butoxycarbonyl groups in amino acids has been leveraged for sensitive applications in 19F NMR, aiding in probing protein function and protein-protein interactions. This approach utilizes the unique properties of fluorinated amino acids to enhance the sensitivity and specificity of NMR spectroscopy in biological contexts (Tressler & Zondlo, 2014).
Propiedades
IUPAC Name |
tert-butyl N-[(2,2,2-trifluoro-1-hydroxyethyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O3/c1-6(2,3)15-5(14)12-11-4(13)7(8,9)10/h4,11,13H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUKDFTGCWIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




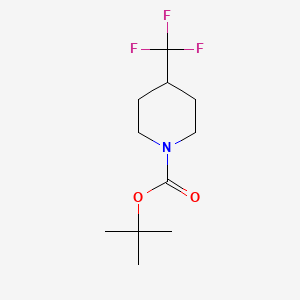
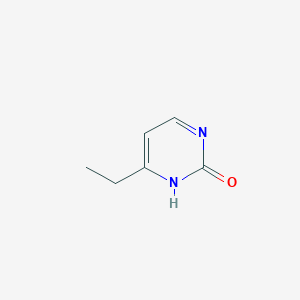


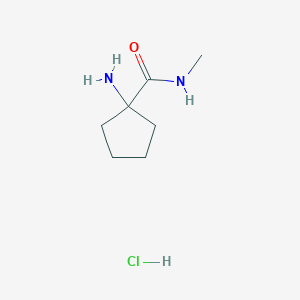
![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)
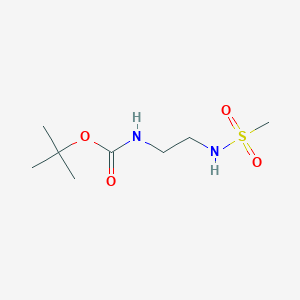
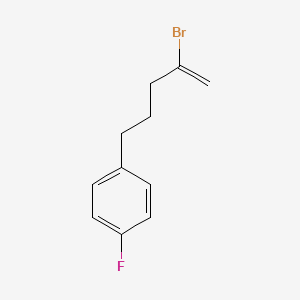

![tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate](/img/structure/B1531089.png)

